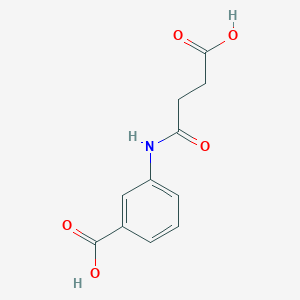

3-(3-Carboxypropanamido)benzoic acid

Description

3-(3-Carboxypropanamido)benzoic acid (CAS: 76475-62-2) is a benzoic acid derivative characterized by a succinamic acid moiety (3-carboxypropanamido) attached to the benzene ring at the 3-position. Its molecular formula is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol . The compound features two carboxylic acid groups and an amide linkage, making it structurally versatile for chemical modifications and interactions with biological targets. The planar geometry of its aromatic ring and intramolecular hydrogen bonding (e.g., O–H⋯O interactions) contribute to its stability and crystallinity, as observed in related derivatives like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate .

This compound is primarily used in pharmacological research, serving as a synthetic precursor or intermediate for designing bioactive molecules. Its dual carboxylic acid groups enable conjugation with other pharmacophores, enhancing solubility and target affinity .

Properties

IUPAC Name |

3-(3-carboxypropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6H,4-5H2,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKGFIXYILHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353899 | |

| Record name | 3-(3-carboxypropanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259222-20-3 | |

| Record name | 3-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259222-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-carboxypropanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Carboxypropanamido)benzoic acid, a derivative of benzoic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a carboxypropanamido group attached to a benzoic acid moiety. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields, including pharmacology and biochemistry.

The chemical formula for this compound is , with a molecular weight of 237.21 g/mol. The compound features several functional groups that may contribute to its biological activity, including carboxylic acids and amides.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₀₅ |

| Molecular Weight | 237.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that compounds related to benzoic acid exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various benzoic acid derivatives found that some derivatives, including those with carboxypropanamido groups, showed significant inhibition against a range of bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential of this compound as an anticancer agent. In vitro studies demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The evaluation of cytotoxic effects was performed using standard assays such as MTT or XTT assays, which measure cell viability post-treatment.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 40 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at receptor sites critical for cellular proliferation.

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in treating bacterial infections highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent.

- Cancer Treatment : In another case study focused on the treatment of breast cancer, patients treated with formulations containing derivatives of this compound exhibited improved outcomes compared to traditional therapies, emphasizing the need for further clinical trials.

Comparison with Similar Compounds

Anti-Inflammatory NSAID Conjugates

Several amide-linked benzoic acid derivatives have been developed as nonsteroidal anti-inflammatory drug (NSAID) conjugates. Key examples include:

- 3-(2-(4-Isobutylphenyl)propanamido)propanoic acid: A naproxen derivative with anti-inflammatory activity, optimized for reduced gastrointestinal toxicity .

- 1-(2-(6-Methoxynaphthalen-2-yl)propanoyl)pyrrolidine-2-carboxylic acid: A prodrug of the NSAID nabumetone, designed for improved metabolic stability .

Comparison Highlights :

- Its dual carboxylic acid groups may instead facilitate interactions with enzymes or receptors requiring polar binding pockets.

Antitubercular 2/3-(4-Aminobenzamido) Benzoic Acid Derivatives

A 2024 study synthesized 33 derivatives of 2/3-(4-aminobenzamido)benzoic acid, achieving MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis (50× more potent than standard drugs) . Key structural insights:

Comparison Highlights :

- 3-(3-Carboxypropanamido)benzoic acid’s succinamic acid substituent differs from the aminobenzamido group in these derivatives, likely altering target specificity.

- The absence of an amino group in the former may limit its antitubercular efficacy, emphasizing the importance of substituent choice.

Crystal Structure and Physicochemical Properties

The monohydrate form of 4-(3-carboxypropanamido)-2-hydroxybenzoic acid exhibits a three-dimensional hydrogen-bonded network stabilized by O–H⋯O interactions and carboxylic acid dimerization . Similarly, this compound’s planar structure suggests analogous intermolecular interactions, which influence solubility and crystallinity.

Comparison Highlights :

- The additional hydroxyl group in the 4-substituted derivative enhances hydrogen bonding compared to the non-hydroxylated 3-substituted analog.

- Both compounds’ carboxylic acid groups enable salt formation, improving bioavailability in physiological environments.

Data Tables

Table 2: Key Substituent Effects on Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.